molecular formula C8H8ClFN2 B15295880 3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride

3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride

Cat. No.: B15295880
M. Wt: 186.61 g/mol
InChI Key: GGCNMHUWSCUBRP-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride is a chemical compound with the molecular formula C8H7FN2·HCl It is a derivative of benzonitrile, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride typically involves the nitration of 2-methyl-5-fluorobenzonitrile, followed by reduction to introduce the amino group. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield the amino derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-fluoro-5-methylbenzonitrile
  • 3-Cyano-2-methyl-5-fluoroaniline

Uniqueness

3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

IUPAC Name

3-amino-5-fluoro-2-methylbenzonitrile;hydrochloride

InChI

InChI=1S/C8H7FN2.ClH/c1-5-6(4-10)2-7(9)3-8(5)11;/h2-3H,11H2,1H3;1H

InChI Key

GGCNMHUWSCUBRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)F)C#N.Cl

Origin of Product

United States

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